5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, also known as NPP, is a chemical compound that belongs to the pyrazolone family. It is a yellow crystalline powder that is commonly used in medical, environmental, and industrial research. NPP has gained significant attention due to its potential therapeutic and toxic effects, as well as its role in pollution management and sustainability.
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one can be synthesized using various methods, including the reaction of 4-nitroaniline with ethyl acetoacetate in the presence of a base, or the reaction of 4-nitrophenylhydrazine with phenylacetyl chloride. The efficiency and yield of each method depend on the reaction conditions, such as temperature, pressure, and catalysts. However, the synthesis of 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one can also have environmental and safety considerations, as some methods may involve the use of toxic solvents or reagents.
Chemical Structure and Biological Activity
The chemical structure of 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one consists of a pyrazolone ring with a phenyl and a nitrophenyl group attached to it. 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one has also been shown to have potent antioxidant and antimicrobial properties.
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one has been found to affect cell function and signal transduction by modulating the activity of enzymes and receptors involved in various cellular processes. It has been studied for its potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and other neurological disorders. However, 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one can also have toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its clinical use.
In medical research, 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one has been studied for its role in drug development, particularly in the design of anti-inflammatory and analgesic agents. Clinical trials have shown promising results in the treatment of pain and inflammation, but further studies are needed to determine its safety and efficacy. In environmental research, 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one has been used to assess the effects of pollution on ecosystems and to develop sustainable solutions for pollution management. In industrial research, 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one has been used in manufacturing processes to improve product quality and efficiency, but health and safety considerations must be taken into account.
Future Perspectives and Challenges
The use and study of 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one face several limitations, such as its toxicity and limited bioavailability. Possible solutions and improvements include the development of novel derivatives with improved pharmacological properties and the use of nanotechnology to enhance its delivery and efficacy. Future trends and prospects in the application of 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one in scientific research include its potential use in the treatment of neurodegenerative diseases and the development of sustainable solutions for pollution management. However, further studies are needed to fully understand its biological effects and potential applications. In conclusion, 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one is a versatile chemical compound with potential applications in medical, environmental, and industrial research. Its synthesis, chemical structure, biological activity, and potential applications have been discussed, as well as the challenges and future perspectives in its use and study.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gilteritinib is a small molecule drug that has been developed for the treatment of acute myeloid leukemia (AML). It is a tyrosine kinase inhibitor that targets the FLT3 receptor, which is commonly mutated in AML patients. Gilteritinib has shown promising results in clinical trials and has been approved by the FDA for the treatment of relapsed or refractory AML.
Meridia, also known as sibutramine, is a medication used for weight loss and management of obesity. It was first approved by the US Food and Drug Administration (FDA) in 1997 and was widely prescribed until it was withdrawn from the market in 2010 due to safety concerns. Meridia works by suppressing appetite and increasing the feeling of fullness, leading to reduced food intake and weight loss.
Oxyphencyclimine hydrochloride is a medication used to treat gastrointestinal disorders such as irritable bowel syndrome and peptic ulcers. It belongs to the class of anticholinergic drugs that work by blocking the action of acetylcholine, a neurotransmitter that regulates various bodily functions.
Vonoprazan Fumarate is a proton pump inhibitor (PPI) that is used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. It was first approved for use in Japan in 2015 and has since been approved in other countries. This paper will discuss the method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges of Vonoprazan Fumarate.
GSK 525768A is the enantiomer compound of GSK 525762A(HY-13032, which is a potent small molecule inhibitor that disrupt the function of the BET family of bromodomains (Brd2, Brd3, and Brd4); GSK 525768A has NO activity towards BET.IC50 value:Target:
AMG-837 is a potent, orally bioavailable GPR40 agonist. AMG 837 was a potent partial agonist in the calcium flux assay on the GPR40 receptor and potentiated glucose stimulated insulin secretion in vitro and in vivo. Acute administration of AMG 837 lowered glucose excursions and increased glucose stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats. The improvement in glucose excursions persisted following daily dosing of AMG 837 for 21-days in Zucker fatty rats. Preclinical studies demonstrated that AMG 837 was a potent GPR40 partial agonist which lowered post-prandial glucose levels. These studies support the potential utility of AMG 837 for the treatment of type 2 diabetes.
ZK200775 hydrate(Fanapanel; MPQX) is a highly selective AMPA/kainate antagonist with little activity against NMDA; have Ki values of 3.2 nM, 100 nM, and 8.5 μM against quisqualate, kainate, and NMDA, respectively.IC50 value:Target: AMPAR antagonistin vitro: In the cortical slice preparation assay, ZK200775 gave Ki values of 3.2 nM, 100 nM, and 8.5 μM against quisqualate, kainate, and NMDA, respectively. In the spreading depression assay, it gave IC50 values of 200 nM, 76 nM, 13 μM, and 18 μM against quisqualate, kainate, NMDA, and glycine .in vivo: ZK200775 elevated the threshold for AMPA- and kainate-induced clonic seizures in mice with a THRD50 (threshold dose) of 2.9 (1.7–4.6) and 1.6 (1.3–2.0) mg/kg i.v., whereas the threshold for NMDA-induced seizures was elevated only in doses, THRD50 of 24.1 (21.9–26.5) mg/kg i.v., which affected motor coordination in the rotating rod, ED50 14.6 (12.1–17.6) mg/kg. ZK200775 in doses of 10 and 30 mg/kg i.v. reduced muscle tone in genetically spastic rats . ZK200775 (3.0 but not 1.5 or 6.0 mg/kg) significantly decreased the nicotine-induced (0.6 mg/kg) DA release in the NAcc and nicotine-stimulated LMA. ZK200775 (1.5, 3.0, 6.0 mg/kg) alone influenced neither DA release nor LMA. ZK200775 showed 34-fold selectivity for AMPA receptors compared to NMDA receptors and no affinity to nicotine receptors .
Taladegib is a small molecule inhibitor that targets the Hedgehog signaling pathway. It was developed by Curis Inc. and is currently being investigated for its potential therapeutic applications in various diseases, including cancer.